What are the chemical properties of Boc-lys(Z)-onp
What are the chemical properties of Boc-lys(Z)-onp
An In-Depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Boc-Lys(Z)-ONp in Peptide Chemistry
Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester, commonly abbreviated as Boc-Lys(Z)-ONp, is a cornerstone reagent in the field of synthetic peptide chemistry. Its molecular architecture is a testament to sophisticated chemical design, providing researchers with a powerful tool for the precise incorporation of lysine into peptide sequences. This guide offers a comprehensive exploration of the chemical properties of Boc-Lys(Z)-ONp, delving into the causality behind its reactivity and providing field-proven protocols for its effective use.
The molecule's utility stems from a trifecta of functional modifications to the L-lysine backbone:
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Nα-Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
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Nε-Z Protection : The ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.
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Carboxyl Activation : The carboxyl group is activated as a p-nitrophenyl (ONp) ester.
This strategic combination of an acid-labile protecting group (Boc), a hydrogenolysis-labile protecting group (Z), and an activated ester (ONp) creates a versatile building block essential for complex peptide synthesis, particularly in developing peptide-based therapeutics, bioconjugates, and diagnostic tools.[1][2][3]
Core Physicochemical and Structural Characteristics
Boc-Lys(Z)-ONp is typically a light yellow or white powder.[2][4] Understanding its fundamental properties is critical for its proper handling, storage, and application in synthesis.
Diagram 1: Chemical Structure of Boc-Lys(Z)-ONp
Caption: Selective deprotection of Boc and Z groups.
Experimental Protocols and Methodologies
The following protocols are provided as a guide for common applications of Boc-Lys(Z)-ONp. Researchers should optimize conditions based on their specific peptide sequence and solid-phase support.
Protocol 1: Peptide Coupling in Boc-SPPS
This protocol describes the coupling of Boc-Lys(Z)-ONp to a resin-bound peptide with a free N-terminal amine.
Materials:
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Peptide-resin with a free amine terminus (e.g., MBHA resin)
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Boc-Lys(Z)-ONp
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Reagents for Kaiser test
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
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Reagent Preparation: Dissolve 2.0 equivalents of Boc-Lys(Z)-ONp in a minimal amount of DMF.
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Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the Boc-Lys(Z)-ONp solution to the resin. Agitate the mixture at room temperature.
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Reaction Monitoring: The reaction progress can be monitored. The release of the yellow p-nitrophenolate anion can sometimes be observed visually. The completion of the reaction is confirmed by a negative Kaiser test, which indicates the absence of free primary amines. [5]This typically takes 4-12 hours, but can vary.
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Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is:
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DMF (3 times)
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DCM (3 times)
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DMF (3 times)
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Confirmation: Perform a final Kaiser test to confirm the absence of free amines. The resin is now ready for the next step (Nα-Boc deprotection).
Protocol 2: Nα-Boc Group Deprotection
This protocol is for removing the Boc group to allow for the coupling of the next amino acid.
Materials:
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Coupled peptide-resin from Protocol 1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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10% Diisopropylethylamine (DIEA) in DMF (for neutralization)
Procedure:
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Pre-wash: Wash the resin with DCM (3 times).
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Deprotection: Treat the resin with a solution of 50% TFA in DCM. [6]Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.
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Washing: Drain the TFA solution and wash the resin thoroughly with:
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DCM (3 times)
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DMF (3 times)
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Neutralization: The newly exposed N-terminal amine is a trifluoroacetate salt. It must be neutralized before the next coupling step. Wash the resin with 10% DIEA in DMF (2 times, 2 minutes each).
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Final Wash: Wash the resin with DMF (5 times) to remove excess DIEA.
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Confirmation: A positive Kaiser test will confirm the presence of a free primary amine, ready for the next coupling cycle.
Diagram 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
